2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxyphenyl group, a hexyloxy group, and a thiazole ring, making it a molecule of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, typically under mild conditions to avoid decomposition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving cyano and thiazole groups. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins. The trifluoromethyl group may enhance binding affinity and selectivity by increasing hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-methoxyphenyl)-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but lacks the hexyloxy group.
2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-methylphenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the hexyloxy and trifluoromethyl groups in 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide makes it unique. These groups can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N3O3S/c1-3-4-5-6-12-37-24-11-10-20(16-25(24)36-2)13-21(17-32)26(35)34-27-33-18-23(38-27)15-19-8-7-9-22(14-19)28(29,30)31/h7-11,13-14,16,18H,3-6,12,15H2,1-2H3,(H,33,34,35)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJNAFWRXPSKC-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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